Chlorozinc(1+);1-methanidyl-2-methylbenzene

Catalog No.
S1899214
CAS No.
312693-19-9
M.F
C8H9ClZn
M. Wt
206 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorozinc(1+);1-methanidyl-2-methylbenzene

CAS Number

312693-19-9

Product Name

Chlorozinc(1+);1-methanidyl-2-methylbenzene

IUPAC Name

chlorozinc(1+);1-methanidyl-2-methylbenzene

Molecular Formula

C8H9ClZn

Molecular Weight

206 g/mol

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JMGVRUXTFONBAT-UHFFFAOYSA-M

SMILES

CC1=CC=CC=C1[CH2-].Cl[Zn+]

Canonical SMILES

CC1=CC=CC=C1[CH2-].Cl[Zn+]
  • Organozinc catalysis

    Chlorozinc(1+) is a source of zinc cations (Zn+), which can be used to form organozinc compounds. Research has shown that organozinc compounds derived from similar aromatic molecules like xylidene (a derivative of 2-methylbenzene) can act as catalysts for various reactions. For instance, a study by Albers, Edwards, and Newman in 2013 demonstrated the ability of these organozinc catalysts to open the ring structure of tetrahydrofuran (THF) in the presence of PCl3. This finding highlights the potential of Chlorozinc(1+);1-methanidyl-2-methylbenzene as a precursor for catalysts in synthesizing complex organic molecules [].

  • Aromatic compound interactions

    The presence of 1-methanidyl-2-methylbenzene (also known as o-xylylmethyl) in the compound introduces an aromatic ring structure. Studies have explored the interactions of aromatic compounds with various reagents. For example, research by Vinogradov, Krasnov, and Platonov in 2008 investigated the reactions between organozinc reagents and perfluoroaromatic compounds. Their findings revealed unusual interactions leading to the formation of specific molecules, showcasing the versatility of organozinc compounds in organic synthesis [].

  • Chlorine reactivity studies

    Chlorozinc(1+) contains a chlorine atom. Research has investigated the reactivity of chlorine with various functional groups, particularly in the context of environmental science and engineering. For instance, a study by Sivey and Roberts in 2012 explored how chlorine reacts with aromatic ethers. Understanding these reactions is crucial for identifying disinfection byproducts and their formation mechanisms, which is relevant to wastewater treatment and environmental protection [].

Molecular Structure Analysis

The key feature of this molecule is the combination of a chlorozinc(I) cation (ZnCl+) and a toluenemethylene anion (C6H5CH2-). Toluenemethylene is a negatively charged derivative of toluene (C6H5CH3) where a methyl group (CH3) has been replaced by a methylene group (CH2-). The zinc cation is likely bound to the chlorine atom (Cl) through an ionic bond.


Chemical Reactions Analysis

  • Synthesis: This compound could be potentially synthesized by the reaction of a toluenemethyl Grignard reagent (C6H5CH2MgBr) with zinc chloride (ZnCl2) followed by elimination of magnesium chloride (MgCl2).

C6H5CH2MgBr + ZnCl2 -> C6H5CH2ZnCl + MgCl2 [Balanced Equation]

  • Ring-Opening Reactions: Organozinc compounds derived from similar structures (e.g., xylidene) have been shown to act as catalysts in ring-opening reactions of cyclic ethers like tetrahydrofuran (THF) in the presence of Lewis acids like PCl3. This suggests Chlorozinc(1+);1-methanidyl-2-methylbenzene might exhibit similar catalytic properties.

Physical And Chemical Properties Analysis

  • Solid state: It likely exists as a crystalline solid at room temperature.
  • Solubility: Partially soluble in organic solvents and likely insoluble in water due to the ionic nature of the chlorozinc cation.
  • Stability: May be sensitive to moisture and air due to the reactive nature of the organozinc moiety.

Due to the absence of specific data, it's best to handle this compound with caution assuming similar properties to its components:

  • Chlorozinc(I): Zinc chloride (ZnCl2), a source of chlorozinc(I), is known to be an irritant and corrosive [].
  • Toluenemethylene: Data is limited, but related aromatic hydrocarbons can be flammable and toxic [].

Dates

Modify: 2024-04-14

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